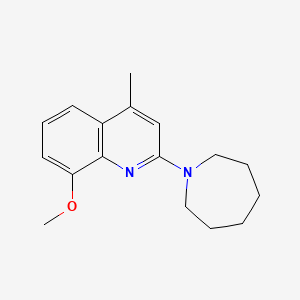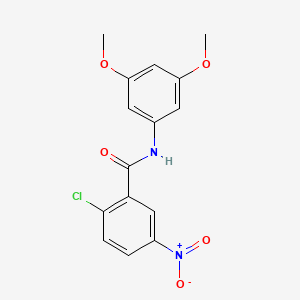![molecular formula C20H24N2O2 B5705160 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine, also known as MMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine is not fully understood, but it is believed to act through a variety of pathways. It has been shown to interact with various receptors in the body, including the serotonin and dopamine receptors. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has also been shown to inhibit the growth of cancer cells. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has also been shown to have a positive effect on mood, and has been studied for its potential use in the treatment of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine is also relatively stable and easy to handle, which makes it a good candidate for use in various assays and experiments. One limitation of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine. One area of interest is its potential use as a drug candidate for the treatment of various diseases, particularly cancer. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the development of new synthesis methods for 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine, which could improve the yield and purity of the compound. Finally, 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine could be studied for its potential use as a diagnostic tool for various diseases, particularly cancer.
Synthesemethoden
The synthesis of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine by the addition of a strong acid such as hydrochloric acid. The overall yield of the synthesis is around 70%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. 1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine has also been studied for its potential use as a diagnostic tool for certain diseases, such as cancer.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-9-17(10-8-16)15-20(23)22-13-11-21(12-14-22)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMGEDVCSPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)

![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)


![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)